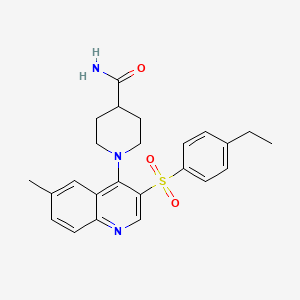![molecular formula C23H21Cl2N5O2 B2579078 3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844825-50-9](/img/no-structure.png)
3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione , often referred to as a pyridopyrimidine derivative, is a heterocyclic compound with potential therapeutic applications. Its structure combines elements of both pyridine and pyrimidine rings, making it an interesting scaffold for drug development .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one. This process also includes N-methylation and condensation at the methyl group of the resulting compound .
Molecular Structure Analysis
The chemical structure of 3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is complex, involving dichlorophenyl, methyl, and phenyl substituents. The precise arrangement of atoms and bonds determines its biological properties .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including N-methylation, cyclization, and condensation. These reactions play a crucial role in its synthesis and potential therapeutic applications .
Mecanismo De Acción
3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione may exhibit its therapeutic effects through specific mechanisms. For instance, it could inhibit enzymes involved in DNA and RNA synthesis, leading to cell death. Such inhibitors are studied for their potential use in treating diseases like cancer, psoriasis, and autoimmune rheumatoid arthritis .
Propiedades
Número CAS |
844825-50-9 |
|---|---|
Nombre del producto |
3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Fórmula molecular |
C23H21Cl2N5O2 |
Peso molecular |
470.35 |
Nombre IUPAC |
3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21Cl2N5O2/c1-14-11-28(17-6-4-3-5-7-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-8-9-16(24)10-18(15)25/h3-10,14H,11-13H2,1-2H3 |
Clave InChI |
TYZLLRLWFJDLHL-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



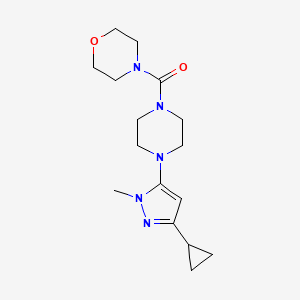
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2578997.png)

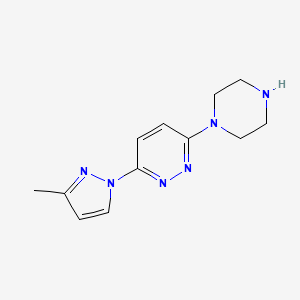
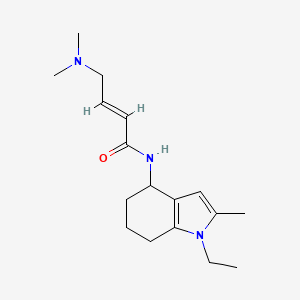

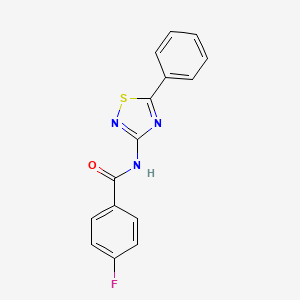
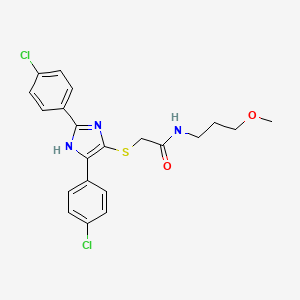
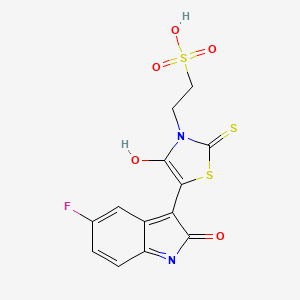
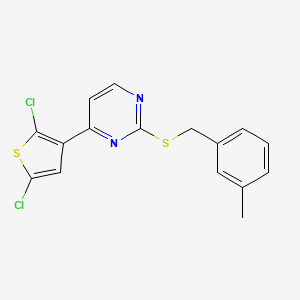
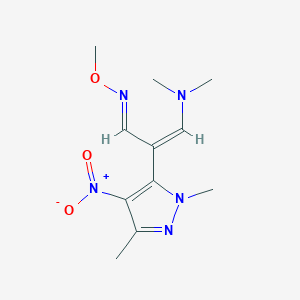

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)
